4-(5-Hydroxypyridin-2-yl)benzoic acid
Overview
Description
4-(5-Hydroxypyridin-2-yl)benzoic acid is an organic compound that belongs to the class of pyridinylbenzoic acids It is characterized by the presence of a hydroxyl group attached to the pyridine ring and a carboxylic acid group attached to the benzene ring
Mechanism of Action
Target of Action
It’s structurally similar to tetrakis (4-carboxyphenyl) porphyrin (tcpp), which has been used in the construction of metal-organic frameworks (mofs) for various applications . These MOFs have been used in the treatment of diseases like hepatocellular carcinoma .
Mode of Action
It’s known that similar compounds like tcpp can generate reactive oxygen species (ros) under certain conditions, such as ultrasound irradiation . This ROS generation can be toxic to tumor cells, leading to their destruction .
Biochemical Pathways
It’s known that similar compounds can affect nitric oxide (no) pathways . NO is a signaling molecule with diverse physiological functions and plays a crucial role in various physiological processes of plants . It’s also involved in cellular protection against toxicity of reactive oxygen species (ROS), defense response, and tolerance to abiotic stress .
Pharmacokinetics
Similar compounds have been used in the construction of mofs, which have been shown to have excellent bioavailability .
Result of Action
For example, TCPP has been used in the construction of nanoparticles for the synergistic targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .
Action Environment
Similar compounds have been shown to have excellent performance in different aqueous environments, such as tap water, lake water, and river water .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to porphyrins, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves non-covalent forces such as van der Waals forces, hydrogen bonding, and π-π stacking .
Cellular Effects
It’s structurally similar to porphyrins, which are known to have significant effects on various types of cells and cellular processes . For instance, porphyrins can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s structurally similar to porphyrins, which are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s structurally similar to porphyrins, which are known to have certain stability and degradation characteristics .
Dosage Effects in Animal Models
It’s structurally similar to porphyrins, which are known to have varying effects at different dosages .
Metabolic Pathways
It’s structurally similar to porphyrins, which are known to interact with various enzymes and cofactors .
Transport and Distribution
It’s structurally similar to porphyrins, which are known to interact with various transporters and binding proteins .
Subcellular Localization
It’s structurally similar to porphyrins, which are known to localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated pyridine . The reaction typically requires mild conditions and is tolerant of various functional groups.
Another method involves the directed ortho-metalation (DoM) followed by borylation. This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxypyridin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(5-oxo-pyridin-2-yl)benzoic acid.
Reduction: Formation of 4-(5-hydroxypyridin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Hydroxypyridin-2-yl)benzoic acid has several scientific research applications:
Biology: It serves as a ligand in the study of metal ion interactions and coordination chemistry.
Industry: It is used in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxypyridin-3-yl)benzoic acid: Similar structure but with the hydroxyl group at a different position on the pyridine ring.
3-(Pyridin-4-yl)benzoic acid: Lacks the hydroxyl group but has a similar pyridine-benzoic acid framework.
Uniqueness
4-(5-Hydroxypyridin-2-yl)benzoic acid is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which influences its chemical reactivity and coordination properties. This unique structure allows for specific interactions with metal ions and other molecules, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(5-hydroxypyridin-2-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-5-6-11(13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRHFEFBVZLEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692545 | |
Record name | 4-(5-Hydroxypyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-14-4 | |
Record name | 4-(5-Hydroxypyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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